molecular formula C16H12O3S B3049678 9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- CAS No. 215173-01-6

9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-

Cat. No. B3049678
CAS RN: 215173-01-6
M. Wt: 284.3 g/mol
InChI Key: MSESPEJTJPMBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)- is a chemical compound that has garnered attention in scientific research for its potential applications in various fields.

Scientific Research Applications

Heterocyclic Scaffold in Biologically Active Compounds

9H-Thioxanthen-9-ones, including 2-(oxiranylmethoxy)- derivatives, are crucial in medicinal chemistry due to their presence as a common heterocyclic scaffold in biologically active compounds. A study by Javaheri et al. (2016) focused on synthesizing specific derivatives of this compound, underlining its significance in drug development (Javaheri et al., 2016).

Use in Photocatalytic Oxidation

Thioxanthones, including the 9H-Thioxanthen-9-one derivatives, can be oxidized to their corresponding xanthones using a simple photo-oxidation procedure. This process utilizes molecular oxygen as an oxidant under the irradiation of visible blue light, highlighting their application in photochemistry and materials science. This was demonstrated in research conducted by Torregrosa-Chinillach and Chinchilla (2021) (Torregrosa-Chinillach & Chinchilla, 2021).

Photophysical Properties in Different Solvents

The spectral and photophysical properties of thioxanthone (9H-thioxanthen-9-one, TX) have been extensively studied in various solvents. A study by Krystkowiak et al. (2006) found that the dominant S1-TX deactivation process in protic solvents is the formation of the S1-complex, revealing insights into the behavior of these compounds in different chemical environments (Krystkowiak et al., 2006).

Nano-Photoinitiator for Polymerization

9H-Thioxanthen-9-one derivatives have been used to create nano-photoinitiators for polymerization processes. Batibay et al. (2020) developed a thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator that demonstrated improved thermal stability and robust polymer/filler networks, showcasing their potential in advanced material manufacturing (Batibay et al., 2020).

Development of Photoinitiators

Research into developing new photoinitiators has also utilized 9H-Thioxanthen-9-one. Wu et al. (2014) synthesized new amino-thioxanthone photoinitiators with different nitrogen substituents. These compounds showed high molar extinction coefficients and a broad absorption range in the visible region, making them suitable for initiating polymerization under visible light exposure (Wu et al., 2014).

Molecular Docking for Cancer Therapy

In the field of cancer therapeutics, 9H-thioxanthene based FDA-approved drugs were investigated for their potential in targeting VEGFR-2 and COX-2. This study demonstrated the versatility of these compounds in drug repurposing and their potential applications in developing new cancer treatments (In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2, 2022).

Safety and Hazards

The safety data sheet for a related compound, “Isopropyl-9H-thioxanthen-9-one, mixture of 2- and 4-isomers”, indicates that it is suspected of damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(oxiran-2-ylmethoxy)thioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c17-16-12-3-1-2-4-14(12)20-15-6-5-10(7-13(15)16)18-8-11-9-19-11/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSESPEJTJPMBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587862
Record name 2-[(Oxiran-2-yl)methoxy]-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-

CAS RN

215173-01-6
Record name 2-[(Oxiran-2-yl)methoxy]-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-
Reactant of Route 2
Reactant of Route 2
9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-
Reactant of Route 3
Reactant of Route 3
9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-
Reactant of Route 4
Reactant of Route 4
9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-
Reactant of Route 5
Reactant of Route 5
9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-
Reactant of Route 6
Reactant of Route 6
9H-Thioxanthen-9-one, 2-(oxiranylmethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.